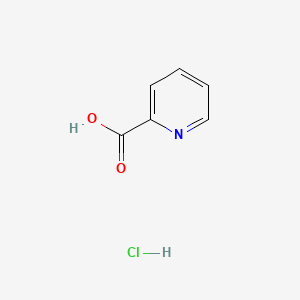

Picolinic Acid Hydrochloride

Vue d'ensemble

Description

Picolinic acid hydrochloride is a derivative of picolinic acid, which is an organic compound with the formula C6H5NO2. Picolinic acid is a pyridine carboxylate metabolite of tryptophan and acts as an anti-infective and immunomodulator. This compound is formed by the reaction of picolinic acid with hydrochloric acid, resulting in a crystalline solid that is soluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Picolinic acid hydrochloride can be synthesized through the oxidation of α-picoline (2-methylpyridine) using potassium permanganate. The reaction involves heating the mixture of α-picoline and potassium permanganate in water until the purple color of permanganate disappears. The resulting solution is then acidified with hydrochloric acid, and the product is crystallized by passing dry hydrogen chloride into the ethanolic solution .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving picolinic acid and hydrochloric acid in a molar ratio of 1:1 in distilled water. The solution is stirred continuously and then allowed to crystallize at room temperature .

Analyse Des Réactions Chimiques

Amide Formation via Acid Chloride Intermediate

Picolinic acid hydrochloride serves as a precursor in synthesizing amides through acid chloride intermediates . When treated with thionyl chloride (SOCl₂), it forms picolinoyl chloride, which reacts with amines to yield substituted amides . Notably, this reaction can produce 4-chloro derivatives as byproducts due to nucleophilic aromatic substitution during acid chloride formation .

Example Reaction:

textPicolinic acid + SOCl₂ → Picolinoyl chloride Picolinoyl chloride + N-alkylaniline → N-alkyl-N-phenylpicolinamide + 4-chloro-N-alkyl-N-phenylpicolinamide

Key Findings:

-

Yields for mono-amides range from 31% to 54% , while chlorinated byproducts are isolated in 10%–13% yields .

-

X-ray crystallography reveals a preference for cis amide geometry, with aromatic groups positioned cis to each other .

Reduction

Hydrogenation of picolinic acid derivatives produces piperidine-2-carboxylic acid , a precursor to pharmaceuticals like mepivacaine . The hydrochloride form facilitates such reductions by stabilizing intermediates.

Oxidation

In the presence of potassium permanganate (KMnO₄) , picolinic acid undergoes oxidation. While specific data on the hydrochloride form is limited, analogous reactions yield 6-hydroxypicolinic acid .

Role in Fenton-like Reactions

Picolinic acid enhances Mn(II)-accelerated Fenton systems by promoting Fe(III)/Fe(II) redox cycling. In acidic conditions (pH 4.5–6.0), Mn(II) complexes with a ferric hydroperoxo intermediate (PICA-Feᴵᴵᴵ-OOH), enabling intramolecular electron transfer to generate Fe(II) and MnO₂⁺ . This cycle produces hydroxyl radicals (HO- ) and superoxide (O₂- ⁻), critical for pollutant degradation.

Mechanism Highlights:

-

Fe(III) Reduction: Mn(II) accelerates Fe(III) → Fe(II) conversion, sustaining HO- generation.

-

Degradation Efficiency: Achieves >90% removal of contaminants like atrazine under optimized conditions .

Chlorination Side Reactions

During acid chloride synthesis with SOCl₂, 4-chloropicolinoyl chloride forms as a side product. This occurs via chloride attack on the activated pyridine ring, particularly under prolonged reaction times .

Mitigation:

-

Chlorinated byproducts are separable via column chromatography .

-

No chlorination is observed in analogous reactions with pyridine-2,6-dicarboxylic acid .

Coordination Chemistry

This compound acts as a bidentate ligand , chelating metals like Cr(III), Zn(II), and Cu(II) through its pyridine nitrogen and carboxylate oxygen . These complexes are pivotal in catalysis and nutrient absorption.

Example Complexes:

Applications De Recherche Scientifique

Coordination Chemistry

PAH serves as a chelating agent , forming stable complexes with various metals such as zinc, manganese, copper, and iron. This property is pivotal in coordination chemistry for synthesizing metal complexes used in catalysis and material science.

Biological Roles

- Zinc Transport : PAH plays a crucial role in the transport of zinc ions within biological systems, which is essential for numerous enzymatic reactions and cellular functions.

- Neuroprotective Effects : It exhibits neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

Antiviral Activity

Recent studies have demonstrated that PAH possesses broad-spectrum antiviral properties, particularly against enveloped viruses such as SARS-CoV-2 and Influenza A virus. The mechanisms include:

- Inhibition of Viral Entry : PAH disrupts the fusion process between viral membranes and host cells, preventing infection .

- Preclinical Efficacy : In animal models, PAH has shown significant reductions in viral loads post-infection with SARS-CoV-2 .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study involving Syrian golden hamsters indicated that administration of PAH significantly reduced viral loads in respiratory tissues after SARS-CoV-2 infection. Treatment with PAH at concentrations of 1 mM and 2 mM resulted in a reduction of approximately one log10 in viral RNA levels within 72 hours post-infection.

Case Study 2: Immunomodulatory Effects

In macrophage studies under inflammatory conditions, PAH enhanced the production of chemokines MIP-1α and MIP-1β, which are vital for leukocyte recruitment to inflammation sites. This suggests its potential utility in managing inflammatory diseases.

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Coordination Chemistry | Chelating agent for metals | Forms stable metal complexes |

| Biological Research | Zinc transport, neuroprotection | Modulates enzymatic reactions |

| Medicine | Antiviral treatment | Inhibits viral entry and membrane fusion |

| Immunology | Enhances chemokine production | Aids in leukocyte recruitment during inflammation |

Mécanisme D'action

Picolinic acid hydrochloride exerts its effects by binding to zinc finger proteins, altering their structures, and disrupting zinc binding. This inhibition affects viral replication and packaging, as well as normal cell homeostatic functions . The compound’s role in zinc transport is crucial for its immunomodulatory and anti-infective properties.

Comparaison Avec Des Composés Similaires

Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.

Dipicolinic Acid: Contains two carboxyl groups at the 2- and 6-positions.

Comparison: Picolinic acid hydrochloride is unique due to its specific binding to zinc finger proteins and its role in zinc transport. Unlike nicotinic acid and isonicotinic acid, picolinic acid has a carboxyl group at the 2-position, which contributes to its distinct chemical and biological properties .

Activité Biologique

Picolinic acid hydrochloride (PAH) is a derivative of picolinic acid, a naturally occurring metabolite of tryptophan. It has gained attention for its diverse biological activities, particularly in the fields of virology, immunology, and microbiology. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Antiviral Properties

Picolinic acid has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses such as SARS-CoV-2 and influenza A virus (IAV). Research indicates that PAH inhibits viral entry by compromising membrane integrity and interfering with cellular endocytosis. In pre-clinical studies, PAH exhibited significant antiviral efficacy against these viruses in animal models, suggesting its potential as a therapeutic agent during viral pandemics .

- Membrane Fusion Inhibition : PAH disrupts the fusion process between viral and cellular membranes, preventing the entry of viruses into host cells.

- Endosomal Maturation : It affects endosome maturation, a critical step in the viral entry pathway .

Immunomodulatory Effects

Picolinic acid also plays a role in modulating immune responses. It has been shown to enhance the activity of macrophages in inflammatory conditions by augmenting the production of reactive nitrogen intermediates. This effect is synergistic with interferon-gamma (IFN-γ), which is crucial for activating macrophage functions .

Table 1: Summary of Immunomodulatory Effects

| Effect | Mechanism | Reference |

|---|---|---|

| Augmentation of NO production | Synergistic action with IFN-γ | |

| Induction of MIP-1α/β | Involved in Th1 responses | |

| Zinc transport facilitation | Enhances immune function |

Antimicrobial Activity

In addition to its antiviral properties, picolinic acid exhibits antimicrobial activity against various pathogens. It has been found effective against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa at specific concentrations. Studies have indicated low cytotoxicity at therapeutic doses, making it a candidate for food preservation and therapeutic applications .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.78 mg/mL (pH 5.0) | |

| Pseudomonas aeruginosa | 0.39 mg/mL (pH 5.0) | |

| Candida albicans | 0.39 mg/mL (pH 5.0) |

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study conducted on Syrian golden hamsters demonstrated that administration of picolinic acid significantly reduced viral loads in respiratory tissues following infection with SARS-CoV-2. The results indicated a reduction of approximately one log10 in viral RNA levels within 72 hours post-infection when treated with PAH at concentrations of 1 mM and 2 mM .

Case Study 2: Immunomodulation in Inflammatory Conditions

In another investigation involving macrophages under inflammatory conditions, picolinic acid was shown to enhance the production of MIP-1α and MIP-1β chemokines. This effect was crucial for leukocyte recruitment to sites of inflammation, highlighting PAH's potential role in managing inflammatory diseases .

Propriétés

IUPAC Name |

pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAFXVOPGDBAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98-98-6 (Parent) | |

| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7060912 | |

| Record name | Picolinic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-80-6 | |

| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 636-80-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Picolinic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HE8GCH2RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.